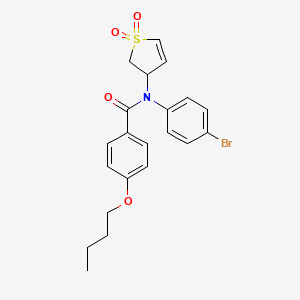![molecular formula C22H28N2O4S B2544427 4-tert-butyl-N-[4-(4-morpholinylcarbonyl)benzyl]benzenesulfonamide CAS No. 690644-12-3](/img/structure/B2544427.png)
4-tert-butyl-N-[4-(4-morpholinylcarbonyl)benzyl]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of sulfonamide derivatives often involves the reaction of sulfonyl chlorides with amines. In one study, 4-tert-butylphenyl sulfonyl chloride was reacted with 3-picolylamine in the presence of triethylamine to produce 4-(tert-butyl)-N-(pyridin-3-ylmethyl) benzenesulfonamide . Another approach to synthesizing benzenesulfonamide derivatives is demonstrated by the preparation of 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides, which were synthesized from substituted benzaldehydes and 4-hydrazinobenzenesulfonamide . These methods highlight the versatility of sulfonamide chemistry in generating a wide array of compounds with potential biological activities.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives can be quite complex, with the potential for extensive intermolecular interactions. For instance, the crystal structure of 4-(tert-butyl)-N-(pyridin-3-ylmethyl) benzenesulfonamide revealed a triclinic space group with significant π-π interactions and a nearly linear intermolecular N–H···N hydrogen bond, which could influence the compound's properties and reactivity . These structural features are crucial for understanding the behavior of these molecules in various environments.
Chemical Reactions Analysis
Sulfonamides can undergo a variety of chemical reactions. An unusual alkyl splitting reaction was observed for 4-acetylamino-N-(3,5-di-tert-butyl-4-hydroxybenzyl)benzenesulfonamide when treated with an alkali solution, leading to the elimination of 2,6-di-tert-butyl-4-methylenecyclohexa-2,5-dienone . This reaction is noteworthy because amides typically resist such transformations, indicating that the tert-butyl groups may play a role in stabilizing the intermediate or transition state leading to the observed product.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structures. The extensive π-π interactions and hydrogen bonding observed in the crystal structure of 4-(tert-butyl)-N-(pyridin-3-ylmethyl) benzenesulfonamide suggest that these compounds may have unique solubility and stability characteristics . Additionally, the bioactivity studies on new sulfonamide derivatives indicate that substituents on the phenyl ring can significantly affect the compounds' cytotoxicity and enzyme inhibition properties, such as their action against carbonic anhydrase . These findings underscore the importance of structural features in determining the biological and chemical behavior of sulfonamide compounds.
Safety And Hazards
The safety and hazards associated with 4-tert-butyl-N-[4-(4-morpholinylcarbonyl)benzyl]benzenesulfonamide are not specified in the retrieved sources.
Direcciones Futuras
The future directions for the use or study of 4-tert-butyl-N-[4-(4-morpholinylcarbonyl)benzyl]benzenesulfonamide are not detailed in the retrieved sources.
Please note that this analysis is based on the information available in the retrieved sources and may not be comprehensive. For a more detailed analysis, please refer to specific scientific literature or consult a chemistry professional.
Propiedades
IUPAC Name |
4-tert-butyl-N-[[4-(morpholine-4-carbonyl)phenyl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4S/c1-22(2,3)19-8-10-20(11-9-19)29(26,27)23-16-17-4-6-18(7-5-17)21(25)24-12-14-28-15-13-24/h4-11,23H,12-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDLKTALCPLLBPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-butyl-N-[4-(4-morpholinylcarbonyl)benzyl]benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

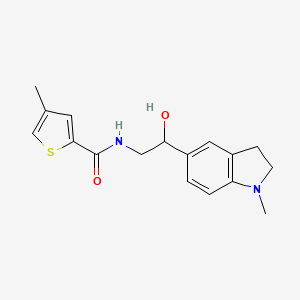
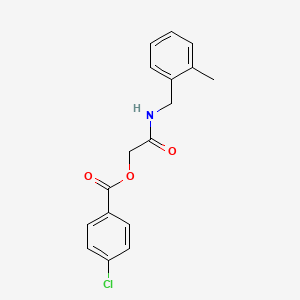
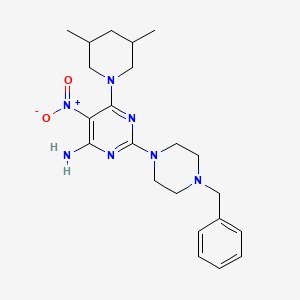
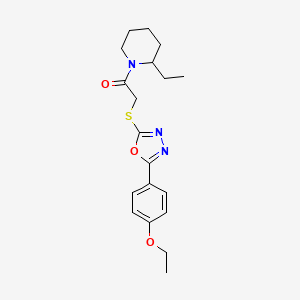
![N-[[4-ethyl-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2544350.png)
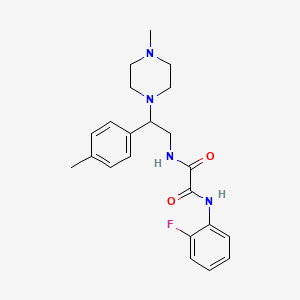
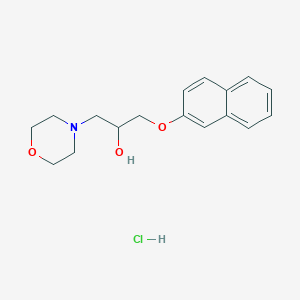
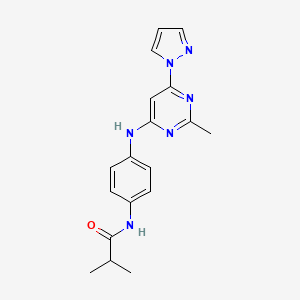
![1-(Azepan-1-yl)-2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanylethanone](/img/structure/B2544356.png)
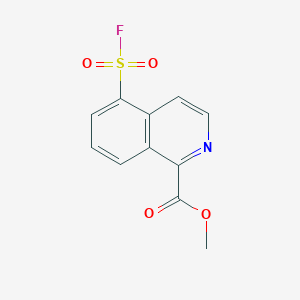
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide](/img/structure/B2544361.png)
![1-[1-(6-Ethyl-5-fluoropyrimidin-4-yl)azetidin-3-yl]-2-propan-2-ylbenzimidazole](/img/structure/B2544363.png)
![[4-(1,3-benzodioxol-5-ylmethyl)piperazino][1-(6-methyl-2-pyridinyl)-1H-imidazol-4-yl]methanone](/img/structure/B2544364.png)
